Estriol-6-(O-carboxymethyl)oxime

Vue d'ensemble

Description

Estriol-6-(O-carboxymethyl)oxime is a derivative of 17β-estradiol, a naturally occurring estrogen. This compound is an estradiol conjugate and is membrane-impermeable. It is often used in scientific research due to its unique properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Estriol-6-(O-carboxymethyl)oxime involves the conjugation of estradiol at position 6 with a carboxymethyl oxime group. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the conjugation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Estriol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Applications in Scientific Research

Estriol-6-(O-carboxymethyl)oxime has a diverse range of applications across different fields, including chemistry, biology, medicine, and industry.

Chemistry

- Reagent in Chemical Reactions : This compound is utilized as a reagent in various chemical reactions and synthesis processes. It serves as a building block for developing estradiol conjugates and assays, facilitating the study of estrogen-related biochemical pathways.

- Synthetic Routes : The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various products such as ketones or aldehydes from oxidation and alcohols from reduction.

Biology

- Hormone Receptor Studies : this compound is employed in studies involving hormone receptors and cellular signaling pathways. It mimics estrogen's action by binding to estrogen receptors, activating signaling pathways critical for cell growth and differentiation .

- Immunoassays : One of the primary applications is in the development of immunoassays for estriol detection in biological samples. It acts as a hapten that can be conjugated to larger proteins like bovine serum albumin (BSA), allowing for the creation of antibodies specific to estriol for use in radioimmunoassays (RIA) and enzyme-immunoassays (EIA) .

Medicine

- Therapeutic Research : The compound is investigated for its potential therapeutic effects in hormone-related conditions. Its ability to interact with estrogen receptors makes it a candidate for studies related to hormone replacement therapy and treatment strategies for hormone-dependent cancers .

Industry

- Diagnostic Development : In industrial applications, this compound is used in developing diagnostic assays and therapeutic agents. Its role as a building block in the synthesis of other compounds enhances its utility in pharmaceutical research .

Case Study 1: Immunoassay Development

In a study conducted by Moats and Ramirez, this compound was utilized to investigate membrane-mediated responses to estrogen in female rats. The study demonstrated significant uptake of the estradiol conjugate by liver, adrenal glands, and spleen tissues following injection, suggesting an active uptake mechanism that could be leveraged for developing more sensitive immunoassays for estriol detection .

Case Study 2: Hormonal Effects on Protein Expression

Research highlighted in PubMed explored how this compound affects protein expression related to hormonal signaling pathways. The findings indicated that this compound could modulate protein expression levels in response to estrogen signaling, providing insights into its potential therapeutic applications in hormone-related disorders .

Mécanisme D'action

The mechanism of action of Estriol-6-(O-carboxymethyl)oxime involves its interaction with specific molecular targets and pathways. It has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation. This compound targets the colchicine binding site and binds tubulin in an entropy-driven manner, which suggests its potential as an anti-cancer agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Estriol-6-(O-carboxymethyl)oxime is similar to other estradiol derivatives, such as:

- β-Estradiol-6-one 6-(O-carboxymethyloxime)

- 6-Ketoestradiol 6-(O-carboxymethyloxime)

- Progesterone 3-(O-carboxymethyl)oxime .

Uniqueness

What sets this compound apart from these similar compounds is its specific binding affinity and mechanism of action. Its ability to disrupt the cytoskeleton network and induce apoptosis makes it a unique and valuable compound in scientific research, particularly in the field of cancer research.

Propriétés

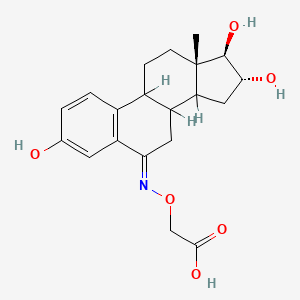

IUPAC Name |

2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNCOPXZMVYOSZ-JKGSLRBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37654-41-4 | |

| Record name | Estriol-6-(O-carboxymethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Estriol-6-(O-carboxymethyl)oxime in the context of these research papers?

A1: this compound serves as a crucial component in developing immunoassays for estriol, particularly in urine samples. [, , ] It acts as a hapten, a small molecule that can be conjugated to larger carrier proteins like bovine serum albumin (BSA). This conjugation allows the development of antibodies specific to estriol, which are essential for both radioimmunoassay (RIA) and enzyme-immunoassay (EIA) techniques. [, ]

Q2: Can you explain how this compound is used in a typical immunoassay setup?

A2: In a typical immunoassay, this compound conjugated to a carrier protein is used to coat assay plates or generate antibodies. [] When a sample containing estriol is introduced, competition arises between the free estriol in the sample and the immobilized this compound conjugate for binding to the estriol-specific antibodies. The amount of bound antibody is then quantified using either radioactive labels (in RIA) or enzyme-linked detection systems (in EIA). [, ] This quantification allows for the determination of estriol concentration in the sample.

Q3: The research mentions an "adsorption chromatographic separation" technique. What is the significance of this technique in relation to this compound?

A3: While not extensively detailed in the provided abstracts, the mention of "adsorption chromatographic separation" involving this compound tyrosine methyl ester suggests its use in purification processes. [] This technique likely helps in separating the desired conjugate from reaction mixtures during synthesis or in purifying radiolabeled forms for use in radioimmunoassays.

A3: The research highlights several advantages of employing this compound in estriol assays:

- Specificity: The use of antibodies generated against this compound ensures high specificity towards estriol, minimizing cross-reactivity with other structurally similar compounds in the sample. []

- Sensitivity: Immunoassays, in general, offer high sensitivity, allowing the detection of even minute quantities of estriol in biological samples. []

- Practicality: The described methods, particularly the enzyme-immunoassay, offer a practical and convenient approach for routine estriol measurements, potentially reducing the cost and complexity compared to other analytical techniques. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.